Ethyl 2-bromo-6-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-bromo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted by a bromine atom and a trifluoromethyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-(trifluoromethyl)benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is frequently employed.
Major Products Formed
Nucleophilic Substitution: Products such as ethyl 2-azido-6-(trifluoromethyl)benzoate or ethyl 2-thiocyanato-6-(trifluoromethyl)benzoate.
Reduction: Ethyl 2-bromo-6-(trifluoromethyl)benzyl alcohol.
Oxidation: 2-Bromo-6-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-bromo-6-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the design and fabrication of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
- Ethyl 2-bromo-4-(trifluoromethyl)benzoate
Uniqueness
Ethyl 2-bromo-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H8BrF3O2 |
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Molecular Weight |
297.07 g/mol |
IUPAC Name |
ethyl 2-bromo-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 |
InChI Key |
YNIHXWVYDFZBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Origin of Product |
United States |
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